N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide
Description
N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 5-carbamoylpyrrole group at the 4-position and an indazole-3-carboxamide moiety at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for targeting enzymes or receptors requiring heterocyclic binding motifs, such as kinases or inflammatory mediators. Its design integrates multiple pharmacophoric elements, including hydrogen-bond donors/acceptors (carbamoyl and carboxamide groups) and aromatic systems (indazole, thiazole, pyrrole), which enhance target interaction and selectivity .
Properties
IUPAC Name |
N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2S/c17-14(23)11-5-8(6-18-11)12-7-25-16(19-12)20-15(24)13-9-3-1-2-4-10(9)21-22-13/h1-7,18H,(H2,17,23)(H,21,22)(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVBHXFNPXPGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=NC(=CS3)C4=CNC(=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling and functionalization. Key steps include:
Synthesis of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiazole Ring: The Hantzsch thiazole synthesis is commonly used, involving the reaction of α-haloketones with thiourea.
Construction of the Indazole Ring: This can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results against various microbial strains. Studies indicate that derivatives of indazole compounds, including N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide, exhibit notable antifungal and antibacterial properties.
Case Study: Antifungal Activity
A study synthesized a series of indazole derivatives and tested them against Candida species. Some derivatives demonstrated greater efficacy than fluconazole, particularly against Candida albicans with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
Table 1: Antifungal Activity of Indazole Derivatives
| Compound | Target Strain | MIC (µg/mL) |
|---|---|---|
| 4a | Candida albicans | ≤ 25 |
| 4b | Rhodotorula mucilaginosa | ≤ 25 |
Anticancer Properties
This compound has been investigated for its anticancer potential. Research indicates that compounds with similar scaffolds can inhibit cancer cell proliferation and induce apoptosis.
Case Study: Cancer Cell Line Studies
In a recent investigation, several indazole derivatives were evaluated against various cancer cell lines, including OVCAR-8 and NCI-H40. The compound exhibited significant growth inhibition percentages (PGIs) ranging from 75% to 86% across different cell lines .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | PGI (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
Anti-inflammatory Effects
Research has also suggested potential anti-inflammatory properties associated with the compound. Indazole derivatives have been linked to the inhibition of inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Milpecitinib (N-(3-{4-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}phenyl)acetamide)
- Structural Differences : Replaces the indazole-3-carboxamide with a phenylacetamide group and substitutes the pyrrole carbamoyl with a pyrrolidine-carbonyl.
- Milpecitinib is a Janus kinase (JAK) inhibitor used in veterinary medicine, suggesting that the target compound’s indazole-carboxamide moiety may offer higher selectivity for human targets .
3-(Carbamoylamino)-N-[4-(1-methylimidazol-2-yl)-1,3-thiazol-2-yl]benzamide
- Structural Differences : Features a benzamide core instead of indazole-carboxamide and a 1-methylimidazol-2-yl substituent on the thiazole.
- Functional Implications : The imidazole ring’s basic nitrogen may alter binding pocket interactions compared to the pyrrole carbamoyl group. This compound’s benzamide moiety likely reduces steric hindrance, favoring interactions with flat binding sites .
Thiazole-Substituent Variations
N-[4-(5-Methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide
- Structural Differences : Replaces indazole-carboxamide with a pyrrol-1-yl butanamide chain and substitutes the pyrrole carbamoyl with a methoxyindole group.
N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide
- Structural Differences : Uses a sulfamoylphenyl-pyridine carboxamide system instead of indazole and lacks the pyrrole substituent.
- Functional Implications : The sulfonamide group is associated with antimicrobial activity, whereas the target compound’s carbamoyl-pyrrole and indazole groups suggest a broader therapeutic profile, including anti-inflammatory or kinase-inhibitory effects .
Bioisosteric Replacements
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide
- Structural Differences : Replaces thiazole with a thiadiazole ring and substitutes pyrrole with pyridazine-imidazole.
- Functional Implications : The thiadiazole’s electron-deficient nature may enhance electrophilic reactivity, while the pyridazine-imidazole system could alter binding kinetics. Such differences highlight the target compound’s balance of aromatic stability and hydrogen-bonding capacity .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Selectivity: The indazole-3-carboxamide group in the target compound may improve kinase selectivity compared to milpecitinib’s phenylacetamide, as indazole derivatives are known to interact with ATP-binding pockets .
- Solubility vs. Permeability : The carbamoyl group on pyrrole enhances solubility relative to milpecitinib’s pyrrolidine-carbonyl, which could translate to better bioavailability in aqueous environments .
Biological Activity
N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a combination of several heterocyclic rings: pyrrole, thiazole, and indazole. These structural components contribute to its diverse chemical reactivity and biological activity. The IUPAC name for this compound is this compound, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H12N6O2S |
| CAS Number | 1061528-46-8 |
| Molecular Weight | 356.37 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Its mechanism of action involves:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to bind effectively to active or allosteric sites on enzymes, thereby modulating their activity.
- Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways related to pain perception, inflammation, and cancer progression.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound was shown to inhibit key signaling pathways involved in tumor growth.
Anti-inflammatory Effects
In vitro studies have reported that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the anticancer effects.
- Findings : Significant inhibition of cell proliferation was observed in breast and colon cancer cell lines. The mechanism involved apoptosis and cell cycle arrest at the G2/M phase.
-
Anti-inflammatory Study :
- Objective : To assess anti-inflammatory effects.
- Findings : The compound reduced the secretion of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.
-
Antimicrobial Evaluation :
- Objective : To test antimicrobial efficacy.
- Findings : Demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below clinically relevant thresholds.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production | |
| Antimicrobial | Effective against bacterial strains |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Pyrrole ring | Enhances binding affinity |
| Thiazole moiety | Increases selectivity for targets |
| Indazole core | Contributes to overall stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
